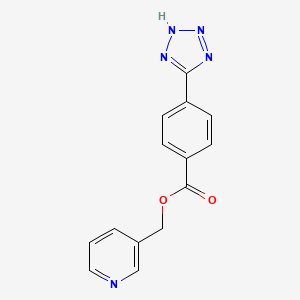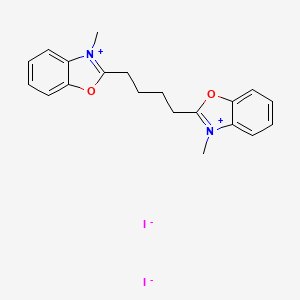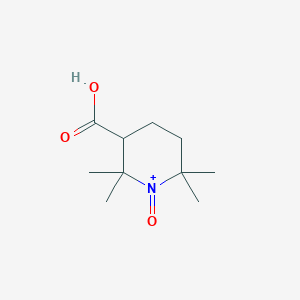
3-Carboxy-2,2,6,6-tetramethyl-1-oxopiperidin-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Carboxy-2,2,6,6-tetramethyl-1-oxopiperidin-1-ium is a stable nitroxide radical compound. It is known for its applications in various fields, including chemistry, biology, and materials science. This compound is characterized by its unique structure, which includes a piperidine ring with four methyl groups and a carboxyl group, making it highly stable and resistant to degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Carboxy-2,2,6,6-tetramethyl-1-oxopiperidin-1-ium typically involves the oxidation of 2,2,6,6-tetramethylpiperidine. One common method is the use of oxidizing agents such as sodium hypochlorite or hydrogen peroxide in the presence of a catalyst like sodium bromide. The reaction is carried out under controlled conditions to ensure the formation of the desired nitroxide radical.
Industrial Production Methods
Industrial production of this compound involves large-scale oxidation processes. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity. The process is optimized to minimize by-products and ensure the stability of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Carboxy-2,2,6,6-tetramethyl-1-oxopiperidin-1-ium undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form different derivatives.
Reduction: The nitroxide radical can be reduced to its corresponding hydroxylamine.
Substitution: The carboxyl group can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite, hydrogen peroxide, and sodium bromide.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Alcohols or amines in the presence of a catalyst.
Major Products
Oxidation: Various oxidized derivatives.
Reduction: Hydroxylamine derivatives.
Substitution: Esters and amides.
Scientific Research Applications
3-Carboxy-2,2,6,6-tetramethyl-1-oxopiperidin-1-ium is widely used in scientific research due to its stability and unique properties. Some of its applications include:
Chemistry: Used as a spin label in electron paramagnetic resonance (EPR) spectroscopy to study free radicals and reaction mechanisms.
Biology: Employed in the study of oxidative stress and cellular metabolism.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.
Mechanism of Action
The mechanism of action of 3-Carboxy-2,2,6,6-tetramethyl-1-oxopiperidin-1-ium involves its ability to act as a stable free radical. It interacts with other radicals and reactive species, thereby stabilizing them and preventing unwanted side reactions. This property makes it valuable in various applications, including as a spin label in EPR spectroscopy.
Comparison with Similar Compounds
Similar Compounds
- 4-Carboxy-2,2,6,6-tetramethylpiperidine 1-oxyl
- 2,2,6,6-Tetramethylpiperidine 1-oxyl
Uniqueness
3-Carboxy-2,2,6,6-tetramethyl-1-oxopiperidin-1-ium is unique due to its specific structure, which provides enhanced stability and reactivity compared to other similar compounds. Its carboxyl group allows for additional functionalization, making it versatile for various applications.
Properties
CAS No. |
673460-59-8 |
|---|---|
Molecular Formula |
C10H18NO3+ |
Molecular Weight |
200.25 g/mol |
IUPAC Name |
2,2,6,6-tetramethyl-1-oxopiperidin-1-ium-3-carboxylic acid |
InChI |
InChI=1S/C10H17NO3/c1-9(2)6-5-7(8(12)13)10(3,4)11(9)14/h7H,5-6H2,1-4H3/p+1 |
InChI Key |
DJQYEUSOWZMCOE-UHFFFAOYSA-O |
Canonical SMILES |
CC1(CCC(C([N+]1=O)(C)C)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-Bis{[(hex-4-en-1-yl)oxy]methyl}pyridine](/img/structure/B15159467.png)
![9-Hydroxy-8-oxatricyclo[7.3.1.02,7]tridec-2(7)-en-3-one](/img/structure/B15159471.png)
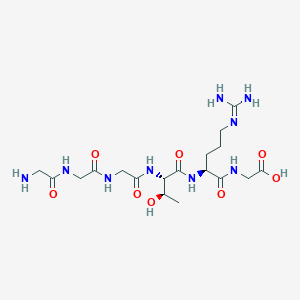

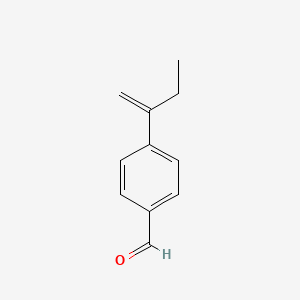
![1-Ethenyl-3-[(3-methylphenoxy)methyl]benzene](/img/structure/B15159499.png)

![N-[4-[3,5-bis[4,6-bis(3,3-dimethylbutanoylamino)-1,3,5-triazin-2-yl]phenyl]-6-(3,3-dimethylbutanoylamino)-1,3,5-triazin-2-yl]-3,3-dimethylbutanamide](/img/structure/B15159510.png)
![N-Methyl-4-[(naphthalen-1-yl)oxy]butan-1-amine](/img/structure/B15159514.png)

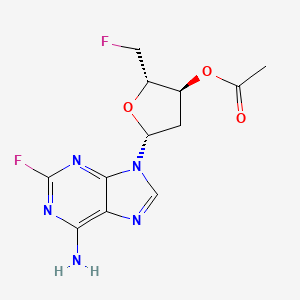
![6H-Dibenzo[c,h]chromen-6-one](/img/structure/B15159523.png)
